N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is a complex organic compound characterized by the presence of formyl, oxan, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.
Introduction of the formyl group: The formyl group is introduced through a formylation reaction, often using formic acid or formyl chloride.
Attachment of the propan-2-yloxy group: This step involves the etherification of the phenyl ring with isopropanol under acidic or basic conditions.
Final assembly: The final step involves the coupling of the formylated oxan ring with the propan-2-yloxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxan ring and propan-2-yloxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[formyl(oxan-4-yl)amino]-2-methoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-ethoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-butoxyphenyl]formamide
Uniqueness
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of stability, solubility, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)22-16-9-14(3-4-15(16)17-10-19)18(11-20)13-5-7-21-8-6-13/h3-4,9-13H,5-8H2,1-2H3,(H,17,19) |
InChI Key |
SCASOYUTUMMILN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N(C=O)C2CCOCC2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.